N-(5,5-dimethylpyrrolidin-3-yl)acetamide
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Overview
Description
N-(5,5-dimethylpyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is characterized by a pyrrolidine ring substituted with two methyl groups at the 5-position and an acetamide group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethylpyrrolidin-3-yl)acetamide typically involves the reaction of 5,5-dimethylpyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dimethylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5,5-dimethylpyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(5,5-dimethylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
N-(2,2-dimethylpyrrolidin-3-yl)acetamide: Similar structure but with different substitution patterns on the pyrrolidine ring.
Uniqueness
N-(5,5-dimethylpyrrolidin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-(5,5-dimethylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C8H16N2O/c1-6(11)10-7-4-8(2,3)9-5-7/h7,9H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
POVYRWKQNZWAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(NC1)(C)C |
Origin of Product |
United States |
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